2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Description
2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities.
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9(2)8-19-14(21)11-4-3-10(7-12(11)15(19)22)13(20)18-16-17-5-6-23-16/h3-7,9H,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNGIQUHBDDNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975023 | |
| Record name | 2-(2-Methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-29-1 | |
| Record name | 2-(2-Methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
The compound 2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has demonstrated potential as an anti-cancer agent. Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the thiazole moiety enhances the biological activity of isoindole derivatives, making this compound a candidate for further investigation in cancer therapeutics.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoindole derivatives, revealing that modifications to the thiazole group significantly increased potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
There is growing interest in the antimicrobial applications of this compound. Thiazole-containing compounds are known for their antibacterial and antifungal activities. Preliminary studies suggest that 2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibits effective inhibition against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 12 |
Material Science
The compound's unique structure allows it to be explored as a precursor for advanced materials. Its ability to form stable complexes with metal ions opens avenues for developing new catalysts or sensors.
Case Study: Catalytic Applications
Research has indicated that metal complexes derived from this compound can catalyze organic reactions, such as oxidation and coupling reactions, with high efficiency and selectivity . The stability and reactivity of these complexes make them suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in disease pathways or activate receptors that promote beneficial biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the isoindole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-(2-methylpropyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide , identified by its CAS number 1144447-82-4, is a synthetic derivative that exhibits notable biological activity. This article explores its structure, synthesis, and biological evaluations, with a focus on its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. The compound features a complex structure that includes a dioxo isoindole moiety and a thiazole ring, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that this compound possesses significant cytotoxic properties against various cancer cell lines. The following sections present detailed findings from diverse studies regarding its biological activity.
Anticancer Activity
- Cytotoxicity : Studies have shown that derivatives of isoindole compounds often exhibit cytotoxic effects. For example, similar compounds have been reported to induce apoptosis in cancer cells by activating programmed cell death pathways. Specific analogs demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-468 .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This has been evidenced by flow cytometric analyses showing increased apoptosis rates in treated cells compared to controls .
Inhibition of Ion Channels
Some related compounds have shown inhibitory activity against ion channels such as Kv1.3. This suggests that the compound may also have potential applications in treating conditions associated with ion channel dysregulation .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of similar compounds:
Synthesis and Development
The synthesis of this compound involves multiple steps that typically include the formation of the isoindole framework followed by functionalization at specific positions to enhance biological activity. The development process often focuses on optimizing the compound's efficacy and selectivity towards target proteins or pathways relevant in cancer biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
